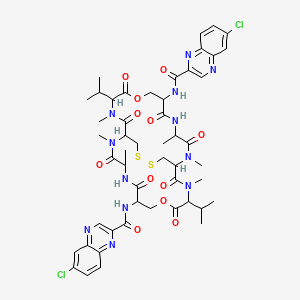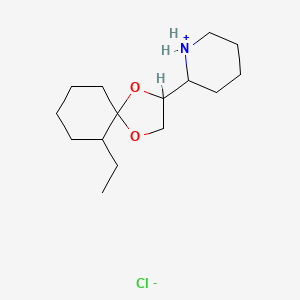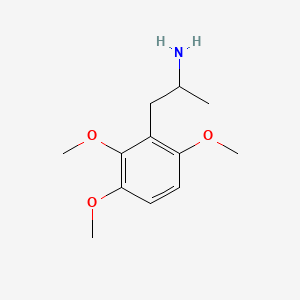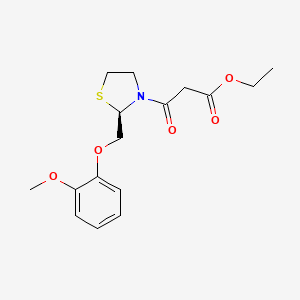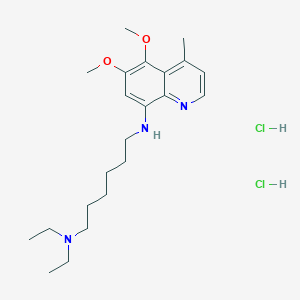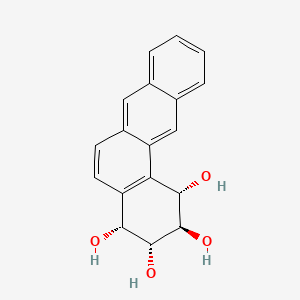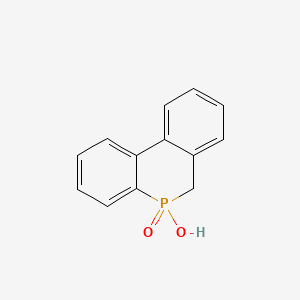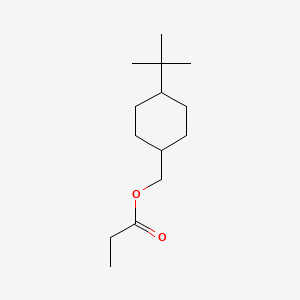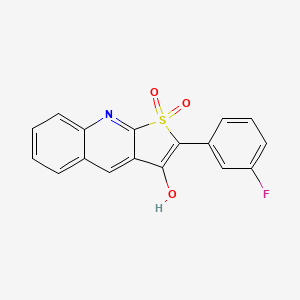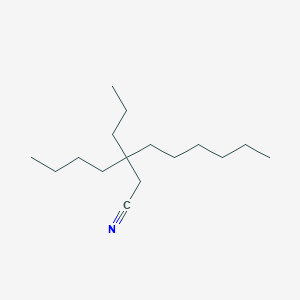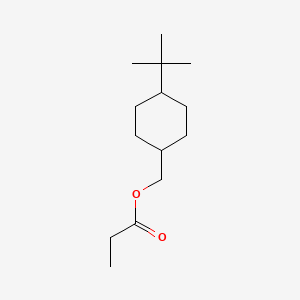
4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate is a chemical compound with the molecular formula C14H26O2 and a molecular weight of 226.35 g/mol . . This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a tert-butyl group and a propanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate typically involves the esterification of 4-(1,1-Dimethylethyl)cyclohexanol with propanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The tert-butyl group may also influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(1,1-Dimethylethyl)cyclohexanol: The alcohol precursor used in the synthesis of 4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate.
Cyclohexanemethanol: A structurally similar compound with a cyclohexane ring and a hydroxymethyl group.
Propionic acid esters: A class of compounds with similar ester functional groups but different alkyl or aryl substituents.
Uniqueness
This compound is unique due to its specific combination of a cyclohexane ring, a tert-butyl group, and a propanoate ester group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
63604-69-3 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl)methyl propanoate |
InChI |
InChI=1S/C14H26O2/c1-5-13(15)16-10-11-6-8-12(9-7-11)14(2,3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
ZIDAWTMANIWWBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC1CCC(CC1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



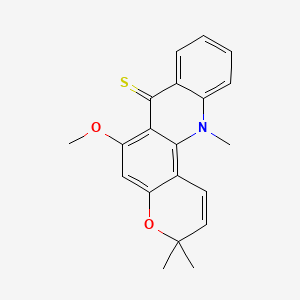
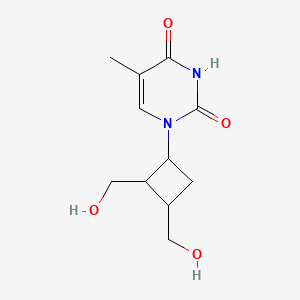
![2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline](/img/structure/B12803175.png)
